Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate
Description
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. Its structure incorporates a 3-pyridyl substituent at position 4 and an isopropyl ester group at position 2. The synthesis of such derivatives often involves multi-step condensation reactions, as exemplified in related dihydropyrimido-benzimidazole syntheses .
Properties
IUPAC Name |
propan-2-yl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)26-19(25)17-13(3)22-20-23-15-8-4-5-9-16(15)24(20)18(17)14-7-6-10-21-11-14/h4-12,18H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAWFXBKVJFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a pyridine derivative under acidic conditions to form the pyrimidobenzimidazole core. This is followed by esterification with isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidobenzimidazole derivatives.
Scientific Research Applications
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The target compound’s pyrimido[1,2-a][1,3]benzimidazole core distinguishes it from other heterocyclic systems. For instance:
- Compound 929837-25-2 (6-(5-Bromo-3-pyridinyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) replaces the pyrimido-benzimidazole with a triazolothiadiazole ring, altering electron distribution and hydrogen-bonding capacity .
- Compound 934063-00-0 (1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) employs a pyrazolopyridine scaffold, which may confer distinct binding affinities for kinase targets .
Substituent Variations
- Ester vs. Amide Groups: The target compound’s isopropyl ester contrasts with the carboxamide group in N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide ().
- Pyridyl Substituents : The 3-pyridyl group in the target compound may engage in π-π stacking interactions, unlike brominated pyridinyl groups (e.g., in 929837-25-2), which could sterically hinder binding .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Pyrimido-benzimidazole derivatives (e.g., ) demonstrate anticancer activity via kinase inhibition, attributed to their planar aromatic cores mimicking ATP’s purine moiety .
- Triazolothiadiazoles (e.g., 929837-25-2) are associated with antimicrobial and anti-inflammatory activities, likely due to their sulfur-containing heterocycles modulating redox pathways .
Data Tables: Comparative Analysis
Table 1: Structural Features of Selected Compounds
Table 2: Hypothetical Physicochemical Properties
| Compound | LogP* (Predicted) | Solubility (mg/mL)* | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 (PBS) | 1 |
| Compound | 2.8 | 0.12 (DMSO) | 2 |
| 929837-25-2 | 4.1 | <0.01 (Water) | 0 |
*Calculated using Lipinski’s rule approximations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
